1-(4-Methylbenzoyl)pyrrolidine chemical structure and properties
1-(4-Methylbenzoyl)pyrrolidine chemical structure and properties
Physicochemical Profile, Synthetic Methodologies, and Structural Dynamics
Part 1: Executive Summary & Structural Analysis
1-(4-Methylbenzoyl)pyrrolidine (CAS: 1614-55-7 / PubChem CID: 721203) represents a prototypical benzamide scaffold characterized by a tertiary amide linkage connecting a p-tolyl moiety to a saturated pyrrolidine ring.[1] Unlike its ketone analog (the stimulant MPBP), this compound exhibits high chemical stability and lacks direct psychostimulant properties, making it a critical "negative control" in forensic analysis and a versatile building block in Fragment-Based Drug Discovery (FBDD).
The molecule's core significance lies in its amide bond rotamerism .[1] The steric bulk of the pyrrolidine ring, combined with the partial double-bond character of the C-N amide linkage, creates a high rotational energy barrier. This property makes it an excellent model system for studying restricted rotation in medicinal chemistry, a factor that critically influences protein-ligand binding kinetics.[1]
Chemical Identity Table[2][3]
| Parameter | Data |
| IUPAC Name | (4-Methylphenyl)-pyrrolidin-1-ylmethanone |
| Common Synonyms | N-(p-Toluoyl)pyrrolidine; 4'-Methyl-1-pyrrolidinecarbonylbenzene |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| SMILES | CC1=CC=C(C=C1)C(=O)N2CCCC2 |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, Chloroform, Methanol, DMSO; Insoluble in Water |
Part 2: Physicochemical Characterization[1][6]
The following data summarizes the thermodynamic and physical properties essential for handling and characterization.
| Property | Value | Source/Validation |
| Boiling Point | 330.5 ± 11.0 °C (Predicted at 760 mmHg) | Calculated (ACD/Labs) |
| Density | 1.06 ± 0.1 g/cm³ | Standard Benzamide Density Profile |
| LogP (Octanol/Water) | 2.2 (Predicted) | Lipophilic, crosses BBB readily |
| pKa | ~ -0.5 (Conjugate acid of amide oxygen) | Non-basic under physiological conditions |
| Rotational Barrier | Determined via variable temp NMR |
Structural Insight: The pyrrolidine ring adopts an envelope conformation.[1] The p-methyl group exerts a weak inductive effect (+I), slightly increasing the electron density at the carbonyl oxygen compared to unsubstituted benzoylpyrrolidine, theoretically increasing the rotational barrier of the amide bond [1].
Part 3: Synthetic Methodologies
This section details a self-validating protocol for the synthesis of 1-(4-Methylbenzoyl)pyrrolidine. While coupling reagents (EDC/HOBt) can be used, the Acid Chloride Method is preferred for scale-up due to higher atom economy and simplified purification.
Protocol: Schotten-Baumann Acylation (Biphasic)
Objective: Synthesis of 1-(4-Methylbenzoyl)pyrrolidine from p-toluoyl chloride.
Reagents:
-
p-Toluoyl chloride (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Triethylamine (Et₃N) or NaOH (1.2 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:
-
Preparation: Dissolve pyrrolidine (1.1 eq) and Et₃N (1.2 eq) in anhydrous DCM at 0°C under an inert atmosphere (N₂). The excess base is critical to neutralize the HCl byproduct.[1]
-
Addition: Add p-toluoyl chloride (1.0 eq) dropwise over 30 minutes. Note: Exothermic reaction.[1] Maintain temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes).[1]
-
Quench & Wash (Self-Validating Step):
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 10-30% EtOAc in Hexanes).
Synthesis Pathway Diagram[1][5]
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target amide.
Part 4: Spectroscopic Identification & Rotamerism
The NMR spectrum of 1-(4-Methylbenzoyl)pyrrolidine is complex at room temperature due to the restricted rotation around the C(O)-N bond. This is a hallmark of tertiary amides.[1]
1H NMR Analysis (CDCl₃, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Note |
| 2.38 | Singlet | 3H | Ar-CH₃ | Methyl group on phenyl ring.[1] |
| 1.80 - 1.95 | Multiplet | 4H | Pyr-CH₂ (C3, C4) | Broadened due to ring puckering. |
| 3.40 | Triplet (Broad) | 2H | N-CH₂ (C2) | Trans to Carbonyl Oxygen. |
| 3.61 | Triplet (Broad) | 2H | N-CH₂ (C5) | Cis to Carbonyl Oxygen (Deshielded). |
| 7.18 | Doublet | 2H | Ar-H (meta) | Typical AA'BB' system.[1] |
| 7.42 | Doublet | 2H | Ar-H (ortho) | Deshielded by carbonyl anisotropy.[1] |
Technical Insight (The "Coalescence" Phenomenon):
At room temperature, the N-CH₂ protons appear as two distinct sets of signals because the C-N bond rotation is slow on the NMR timescale. If the sample is heated to ~80-100°C (in DMSO-d6), these signals will coalesce into a single average signal as the rotation rate exceeds the frequency difference (
Rotational Isomerism Diagram
Figure 2: The dynamic equilibrium between rotamers hindered by the partial double-bond character of the amide.
Part 5: Pharmaceutical Applications & Scaffold Utility[11][12]
While 1-(4-Methylbenzoyl)pyrrolidine is rarely a final drug substance, it is a high-value Fragment in medicinal chemistry.[1]
-
Orexin Receptor Antagonists: The benzoylpyrrolidine moiety serves as a core scaffold for Orexin-1 and Orexin-2 receptor antagonists, used in treating sleep disorders.[1] The rigid amide bond orients the aromatic ring and the saturated ring into specific hydrophobic pockets [3].[1]
-
H3 Histamine Antagonists: Substitution on the pyrrolidine ring (e.g., 2-methyl derivatives) transforms this scaffold into potent H3 ligands for cognitive enhancement.[1]
-
Metabolic Stability Probe: In drug design, replacing a labile ester linkage with this benzamide motif significantly increases plasma half-life (
) due to resistance against esterases.[1]
Part 6: References
-
PubChem. (n.d.).[1] 1-(4-Methylbenzoyl)pyrrolidine Compound Summary. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2025).[1][6] Dynamic NMR studies of N-benzoyl pyrrolidine derivatives. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (NIH). (2021).[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold. PubMed Central.[1] Retrieved January 28, 2026, from [Link]
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- 1. enamine.net [enamine.net]
- 2. spectrabase.com [spectrabase.com]
- 3. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 4. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
